methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl, fluorophenyl, and thiophenyl groups through various coupling reactions. Key steps may include:
Cyclization reactions: to form the pyrazolopyridine core.
Suzuki-Miyaura coupling: to introduce the fluorophenyl group.
Heck reaction: to attach the thiophenyl group.
Esterification: to form the carboxylate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted derivatives: from nucleophilic aromatic substitution.
Scientific Research Applications
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways: The compound may influence various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives:
Methyl 3-cyclopropyl-1-(4-chlorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Methyl 3-cyclopropyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: The presence of a methyl group instead of fluorine can lead to differences in lipophilicity and metabolic stability.
Methyl 3-cyclopropyl-1-(4-nitrophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: The nitro group can introduce additional reactivity, such as reduction to an amine, which can be exploited in further chemical modifications.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of pyrazolopyridine derivatives in scientific research.
Properties
Molecular Formula |
C21H16FN3O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-21(26)15-11-16(17-3-2-10-28-17)23-20-18(15)19(12-4-5-12)24-25(20)14-8-6-13(22)7-9-14/h2-3,6-12H,4-5H2,1H3 |
InChI Key |
SSTOKTNUDFQLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CS5 |
Origin of Product |
United States |
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